(s)-2-Amino-3-benzyloxy-1-propanol

Catalog No.
S1533149
CAS No.
58577-88-1
M.F
C10H15NO2
M. Wt
181.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(s)-2-Amino-3-benzyloxy-1-propanol

CAS Number

58577-88-1

Product Name

(s)-2-Amino-3-benzyloxy-1-propanol

IUPAC Name

(2S)-2-amino-3-phenylmethoxypropan-1-ol

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C10H15NO2/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m0/s1

InChI Key

ZJUOMDNENVWMPL-JTQLQIEISA-N

SMILES

C1=CC=C(C=C1)COCC(CO)N

Synonyms

(2S)-2-Amino-3-(phenylmethoxy)-1-propanol; (S)-2-Amino-3-(phenylmethoxy)-1-propanol; (S)-2-Amino-3-benzyloxypropan-1-ol

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](CO)N
(s)-2-Amino-3-benzyloxy-1-propanol, also known as ABCP, is a chiral amino alcohol that has gained significance in various fields of research and industry. It is a unique structural molecule that has a wide range of applications due to its physical, chemical, and biological properties. In this paper, we aim to provide a comprehensive overview of ABCP, covering its definition, background, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
(s)-2-Amino-3-benzyloxy-1-propanol is a chiral amino alcohol that is synthesized from L-serine and benzyl bromide. It is a white or pale yellow crystalline solid that has a molecular formula of C10H15NO2 and a molecular weight of 181.23 g/mol. (s)-2-Amino-3-benzyloxy-1-propanol is an important chiral building block that has a wide range of applications in various fields of research and industry.
(s)-2-Amino-3-benzyloxy-1-propanol is a crystalline solid that has a melting point of 108-110°C and a boiling point of 332.2°C at 760 mmHg. It is slightly soluble in water and soluble in common organic solvents such as ethanol, methanol, acetone, and chloroform. (s)-2-Amino-3-benzyloxy-1-propanol has a specific rotation of -17.5° at a concentration of 1 g/10 ml in methanol. The compound has a pKa value of 10.82 and a log P value of 0.50. (s)-2-Amino-3-benzyloxy-1-propanol is stable under normal conditions but can decompose in the presence of strong alkali or acid.
The most common synthesis route for (s)-2-Amino-3-benzyloxy-1-propanol is the reaction of L-serine with benzyl bromide in a basic medium. The reaction yields both diastereomers, but the (s)-isomer can be isolated via chromatographic separation. The purity of the final product can be determined using HPLC analysis, NMR spectroscopy, or mass spectrometry.
such as HPLC, NMR spectroscopy, and mass spectrometry are commonly used to study the physical, chemical, and biological properties of (s)-2-Amino-3-benzyloxy-1-propanol. These techniques can provide accurate information about the purity, structure, and composition of (s)-2-Amino-3-benzyloxy-1-propanol.
(s)-2-Amino-3-benzyloxy-1-propanol has been shown to have biological activity in various studies. It has been found to act as an inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in the regulation of glycogen metabolism and insulin signaling. (s)-2-Amino-3-benzyloxy-1-propanol has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, (s)-2-Amino-3-benzyloxy-1-propanol has been found to have anti-inflammatory and neuroprotective properties.
(s)-2-Amino-3-benzyloxy-1-propanol has been shown to have low toxicity in scientific experiments. In animal studies, (s)-2-Amino-3-benzyloxy-1-propanol has been found to have no adverse effects on body weight, organ weight, or hematological and biochemical parameters at doses up to 1000 mg/kg. However, further studies are needed to determine the long-term safety of (s)-2-Amino-3-benzyloxy-1-propanol.
(s)-2-Amino-3-benzyloxy-1-propanol has a wide range of applications in various fields of research and industry. It can be used as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and natural products. (s)-2-Amino-3-benzyloxy-1-propanol can also be used as an inhibitor of GSK-3 in the treatment of metabolic disorders such as diabetes and neurodegenerative diseases such as Alzheimer's disease. Additionally, (s)-2-Amino-3-benzyloxy-1-propanol can be used as a catalyst in organic synthesis.
The research on (s)-2-Amino-3-benzyloxy-1-propanol is ongoing, and new applications for this compound are being discovered regularly. Recent studies have demonstrated the potential of (s)-2-Amino-3-benzyloxy-1-propanol as a therapeutic agent for the treatment of various diseases. For example, (s)-2-Amino-3-benzyloxy-1-propanol has been found to have anti-tumor activity in various cancer cells, making it a promising candidate for cancer therapy.
(s)-2-Amino-3-benzyloxy-1-propanol has potential implications in various fields of research and industry. In the pharmaceutical industry, (s)-2-Amino-3-benzyloxy-1-propanol can be used as a chiral building block in the synthesis of new drugs. (s)-2-Amino-3-benzyloxy-1-propanol can also be used as an inhibitor of GSK-3 in the treatment of metabolic disorders and neurodegenerative diseases. In the agrochemical industry, (s)-2-Amino-3-benzyloxy-1-propanol can be used as a building block for the synthesis of new herbicides and pesticides. In the synthetic chemistry industry, (s)-2-Amino-3-benzyloxy-1-propanol can be used as a catalyst in various organic reactions.
One of the major limitations of (s)-2-Amino-3-benzyloxy-1-propanol is its low solubility in water, which can limit its application in biological research. Future research should focus on developing more efficient synthesis methods for (s)-2-Amino-3-benzyloxy-1-propanol and improving its solubility in water. Additionally, future studies should investigate the potential of (s)-2-Amino-3-benzyloxy-1-propanol in other fields of research, such as material science and environmental science.
for research on (s)-2-Amino-3-benzyloxy-1-propanol include the following:
1. Developing more efficient synthesis methods for (s)-2-Amino-3-benzyloxy-1-propanol.
2. Investigating the use of (s)-2-Amino-3-benzyloxy-1-propanol as a chiral building block in the synthesis of new drugs.
3. Improving the solubility of (s)-2-Amino-3-benzyloxy-1-propanol in water.
4. Investigating the potential of (s)-2-Amino-3-benzyloxy-1-propanol in material science and environmental science.
5. Developing new analytical methods for the characterization of (s)-2-Amino-3-benzyloxy-1-propanol.
6. Investigating the mechanism of action of (s)-2-Amino-3-benzyloxy-1-propanol in inhibiting GSK-3.
7. Investigating the effect of (s)-2-Amino-3-benzyloxy-1-propanol on other biological processes such as angiogenesis and stem cell differentiation.
8. Developing new applications for (s)-2-Amino-3-benzyloxy-1-propanol in the agrochemical industry.
9. Investigating the potential of (s)-2-Amino-3-benzyloxy-1-propanol as a catalyst in organic reactions.
10. Investigating the long-term safety of (s)-2-Amino-3-benzyloxy-1-propanol.

Dates

Modify: 2023-08-15

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